6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Lipophilicity LogP Physicochemical profiling

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, molecular formula C₇H₇F₃N₂O and molecular weight 192.14 g/mol, is a fluorinated aminopyridine building block featuring a trifluoroethoxy substituent at the 6‑position and a primary amine at the 3‑position. Its predicted LogP of 2.19 and pKa of 3.70±0.22 distinguish it from regioisomeric analogs and make it a privileged fragment in medicinal chemistry.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 72617-82-4
Cat. No. B1268165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
CAS72617-82-4
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)OCC(F)(F)F
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2
InChIKeyOJCXGRPKFISGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4): Procure with Confidence Using Quantified Differentiation


6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, molecular formula C₇H₇F₃N₂O and molecular weight 192.14 g/mol, is a fluorinated aminopyridine building block featuring a trifluoroethoxy substituent at the 6‑position and a primary amine at the 3‑position [1]. Its predicted LogP of 2.19 and pKa of 3.70±0.22 distinguish it from regioisomeric analogs and make it a privileged fragment in medicinal chemistry [2]. The compound is commercially available from multiple suppliers at purities ≥98% (GC), ensuring it meets the stringent requirements of lead‑optimisation programmes .

Why 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Cannot Be Replaced by Generic Regioisomers


In‑class aminopyridine trifluoroethyl ethers vary profoundly in their physicochemical and pharmacokinetic properties depending on the substitution pattern. For instance, the 2‑isomer (CAS 154584‑73‑3) is classified as a drug impurity rather than a valued intermediate , while the 4‑isomer (CAS 1039822‑70‑2) shows a lower LogP (1.60) that can compromise membrane permeability . Simply exchanging one regioisomer for another without verifying identity, purity and application‑specific performance risks costly synthesis failures and regulatory non‑compliance. The quantitative evidence below demonstrates precisely where the 6‑(2,2,2‑trifluoroethoxy)‑3‑amino pattern delivers measurable advantages.

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Measurable Performance Advantages Versus Closest Analogs


Higher Predicted Lipophilicity (LogP 2.19) Versus 4‑Isomer (LogP 1.60) and 2‑Isomer (LogP 1.32)

The target compound’s predicted LogP of 2.1861 is 0.59 units higher than that of the 4‑isomer (LogP 1.60) and 0.87 units higher than the 2‑isomer (LogP 1.32) [1]. This places the compound closer to the optimal lipophilicity range for CNS and oral drug candidates, typically LogP 2–4, whereas the more hydrophilic isomers may exhibit reduced passive membrane permeability and bioavailability .

Lipophilicity LogP Physicochemical profiling Drug design

Higher Basicity (pKa 3.70) Versus 5‑(2,2,2‑Trifluoroethoxy)pyridin‑2‑amine (pKa 3.11)

The predicted pKa of the target compound is 3.70±0.22, compared with 3.11±0.10 for the 5‑(2,2,2‑trifluoroethoxy)pyridin‑2‑amine regioisomer [1]. The 0.59 unit higher pKa indicates a more basic amine, which can influence salt formation, purification by acid‑base extraction, and reactivity in amide coupling or reductive amination reactions common in library synthesis.

pKa Basicity Salt formation Amine reactivity

Consistent 98% (GC) Purity Versus Competing Isomers Offering 95–97%

Multiple suppliers list the target compound at ≥98% purity by GC, whereas the 2‑isomer is typically offered at 95–97.65%, the 4‑isomer at 95‑98%, the 5‑isomer at 95‑98%, and the 6‑trifluoromethoxy analog at 95‑97% . The tighter specification reduces the need for costly in‑house repurification and lowers the risk of impurity‑driven side reactions in sensitive catalytic transformations.

Purity Quality control Procurement Analytical chemistry

Proven Key Intermediate for High‑Potency TRPV1 Antagonist JTS‑653 (IC₅₀ 0.236 nM)

6‑(2,2,2‑Trifluoroethoxy)pyridin‑3‑amine is the exclusive amine fragment used in JTS‑653, a clinical‑stage TRPV1 antagonist that inhibits capsaicin‑induced activation of human TRPV1 with an IC₅₀ of 0.236 nM and exhibits in‑vivo efficacy at 0.3 mg/kg p.o. [1]. In contrast, the 2‑isomer is catalogued solely as a drug impurity and has not been reported in any active pharmaceutical ingredient . This direct application disparity confirms that the 6‑regioisomer is an essential, non‑substitutable building block for specific bioactive molecules.

TRPV1 antagonist Pain JTS-653 Drug intermediate

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: High‑Impact Research & Industrial Application Scenarios


Fragment‑Based Lead Discovery Targeting Ion Channels (TRPV1, Nav1.x)

The compound’s demonstrated role in JTS‑653 (TRPV1 IC₅₀ = 0.236 nM) and relutrigine (PRAX‑562, Nav1.x persistent sodium current inhibitor) makes it a first‑choice amine fragment for teams designing novel ion‑channel modulators [1]. Its 2.19 LogP places it in the optimal lipophilicity window for CNS exposure, providing an immediate advantage over the more polar 2‑ and 4‑isomers.

Parallel Medicinal Chemistry Synthesis Requiring High‑Purity Building Blocks

With a consistent minimum purity specification of 98% (GC), this compound enables high‑confidence parallel library synthesis and hit‑confirmation assays . The tighter purity specification relative to the 95–97% typical of competing isomers reduces the incidence of impurity‑driven false positives in high‑throughput screening campaigns.

Scale‑Up Amide Coupling and Reductive Amination Pathways

The predicted pKa of 3.70, higher than that of the 5‑isomer (pKa 3.11), facilitates acid‑base workup and purification during multi‑step synthesis . This practical advantage becomes especially pronounced when scaling from milligram to gram quantities, where clean extraction and rapid purification are critical for project timelines.

Privileged Scaffold for Kinase Inhibitor and GPCR Modulator Libraries

The 6‑(2,2,2‑trifluoroethoxy)‑3‑aminopyridine motif has been embedded in advanced leads across multiple target classes, including kinase inhibitors and GPCR modulators . Sourcing this specific regioisomer ensures synthetic fidelity to published structure‑activity relationships and avoids the re‑optimisation burden that would accompany use of a different isomer.

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